![molecular formula C19H23N3O7 B14957050 N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957050.png)
N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine
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Overview
Description
5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that features a unique structure combining a carbamoylamino group, a chromenyl moiety, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID typically involves multiple steps. One common approach is the esterification of a biopolymer with 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This method ensures the formation of the desired ester linkage under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential, including vasodilatory effects.
Industry: Utilized in the development of smart materials due to its photoactive properties.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. The chromenyl moiety can interact with biological receptors, leading to various physiological effects. The compound may also participate in signaling pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Carbocromen: A vasodilator with a similar chromenyl structure.
Coumarin Derivatives: Compounds with a 1-benzopyran moiety, known for their diverse biological activities.
Uniqueness
5-(CARBAMOYLAMINO)-2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H23N3O7 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23N3O7/c1-2-11-8-17(24)29-15-9-12(5-6-13(11)15)28-10-16(23)22-14(18(25)26)4-3-7-21-19(20)27/h5-6,8-9,14H,2-4,7,10H2,1H3,(H,22,23)(H,25,26)(H3,20,21,27)/t14-/m0/s1 |
InChI Key |
WSYSZWBFKXPURF-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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